Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)

Catalog No.
S3405526
CAS No.
225931-80-6
M.F
C16H34PdSi2
M. Wt
389.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)pal...

CAS Number

225931-80-6

Product Name

Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+)

Molecular Formula

C16H34PdSi2

Molecular Weight

389.0 g/mol

InChI

InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2/b2-1-,8-7-;;;

InChI Key

MEMCDCLCEZMOBR-PHFPKPIQSA-N

SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2]

Canonical SMILES

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2]

Isomeric SMILES

C[Si]([CH2-])(C)C.C[Si]([CH2-])(C)C.C1/C=C\CC/C=C\C1.[Pd+2]

Bis(trimethylsilyl)methylpalladium(II) is an organometallic compound characterized by the molecular formula C16H34PdSi2C_{16}H_{34}PdSi_{2} and a molecular weight of 389.03 g/mol. It appears as a gray powder and is notable for its unique structure, which includes a palladium center coordinated to both trimethylsilylmethyl groups and 1,5-cyclooctadiene ligands. This compound belongs to the class of palladium complexes that are widely studied for their catalytic properties in organic synthesis, especially in reactions involving carbon-silicon bond formation .

Pd(cod)(CH2TMS)2 itself doesn't exhibit a specific mechanism of action. Its significance lies in serving as a source for well-defined palladium catalysts used in various organic transformations. The activated palladium species participate in catalytic cycles specific to each reaction type. For instance, in Suzuki-Miyaura couplings, the Pd catalyst facilitates the coupling of an aryl or vinyl boronic acid with an organic halide [].

Catalyst for Organic Reactions

Pd(cod)(CH2TMS)2 functions as a catalyst in numerous organic reactions. Its unique properties, including the presence of the palladium metal center and the bulky (trimethylsilyl)methyl and cyclooctadiene (cod) ligands, allow it to activate and manipulate organic molecules in desired ways. Some specific examples include:

  • Cross-coupling reactions

    These reactions form carbon-carbon bonds between two different organic fragments. Pd(cod)(CH2TMS)2 can be employed in various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings [].

  • Hydrocarbonylation reactions

    These reactions introduce carbonyl groups (C=O) into organic molecules. Pd(cod)(CH2TMS)2 can be used as a catalyst for hydroformylation and hydrocarboxylation reactions [].

  • C-H activation reactions

    These reactions involve the cleavage of a carbon-hydrogen (C-H) bond in an organic molecule. Pd(cod)(CH2TMS)2 can be a catalyst for selective C-H activation, enabling the functionalization of complex molecules [].

. It is particularly effective in:

  • Cross-Coupling Reactions: The compound facilitates the formation of carbon-carbon bonds through cross-coupling methods, such as Suzuki and Stille reactions.
  • Allylation Reactions: It catalyzes the allylation of various electrophiles, enabling the synthesis of allylsilanes, which are valuable intermediates in organic synthesis .
  • Hydrosilylation: The compound can also promote hydrosilylation reactions, where silanes react with alkenes or alkynes to form siloxanes .

The synthesis of bis(trimethylsilyl)methylpalladium(II) typically involves:

  • Reaction of Palladium Precursors: Starting with palladium salts or complexes, such as palladium(II) acetate.
  • Ligand Coordination: The introduction of trimethylsilylmethyl groups and 1,5-cyclooctadiene through ligand exchange reactions.
  • Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity for catalytic applications .

Bis(trimethylsilyl)methylpalladium(II) has several applications in:

  • Organic Synthesis: It serves as a catalyst for synthesizing complex organic molecules.
  • Pharmaceutical Industry: The compound is utilized in the development of pharmaceutical intermediates, particularly those involving silicon-containing compounds .
  • Material Science: Its properties may be exploited in creating advanced materials with specific electronic or mechanical characteristics.

Interaction studies involving bis(trimethylsilyl)methylpalladium(II) focus on its reactivity with various substrates in organic reactions. Investigations into its interactions with different ligands help elucidate its catalytic mechanisms and optimize conditions for desired reactions. Additionally, understanding its interactions at the molecular level can provide insights into its potential biological effects and toxicity profiles .

Several compounds share structural similarities with bis(trimethylsilyl)methylpalladium(II), including:

Compound NameMolecular FormulaNotable Features
Bis(trimethylsilyl)methylpalladium(II)C_{10}H_{22}PdSi_{2}Lacks cyclooctadiene; simpler structure
Palladium(II) acetateC_{4}H_{6}O_{4}PdCommonly used precursor; different reactivity
(1,5-Cyclooctadiene)palladium(II) chlorideC_{8}H_{10}ClPdSimilar diene coordination; different halide

These compounds differ primarily in their ligands and coordination environments, which significantly influence their reactivity and applications. Bis(trimethylsilyl)methylpalladium(II) stands out due to its dual silyl and diene coordination, enhancing its catalytic versatility compared to simpler palladium complexes .

Hydrogen Bond Acceptor Count

2

Exact Mass

388.12338 g/mol

Monoisotopic Mass

388.12338 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-19

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